molecular formula C13H26N2O2 B3164045 Tert-butyl 3-((ethylamino)methyl)piperidine-1-carboxylate CAS No. 887587-98-6

Tert-butyl 3-((ethylamino)methyl)piperidine-1-carboxylate

Cat. No.: B3164045
CAS No.: 887587-98-6
M. Wt: 242.36 g/mol
InChI Key: DJWOKZBYDLULCT-UHFFFAOYSA-N
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Description

Tert-butyl 3-((ethylamino)methyl)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring an ethylamino-methyl substituent at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological or enzymatic pathways.

Properties

IUPAC Name

tert-butyl 3-(ethylaminomethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-14-9-11-7-6-8-15(10-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWOKZBYDLULCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692899
Record name tert-Butyl 3-[(ethylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887587-98-6
Record name tert-Butyl 3-[(ethylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((ethylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethylamine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((ethylamino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Tert-butyl 3-((ethylamino)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 3-((ethylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Structural Complexity

The ethylamino-methyl group in the target compound distinguishes it from analogs with bulkier or electronically distinct substituents:

Compound Name Substituent at 3-Position Molecular Weight (g/mol) Key Structural Features Synthesis Yield Reference
Target Compound Ethylamino-methyl ~258.34 (estimated) Linear aliphatic chain, moderate polarity Not explicitly reported -
tert-Butyl 3-(methyl(9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate (6a) Methyl-pyrimidoindole Higher (exact value unreported) Aromatic heterocycle, π-π stacking potential 97% crude yield (two-step synthesis)
tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride Benzylamino 338.85 (hydrochloride form) Aromatic benzyl group, salt form enhances solubility Not reported
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate Dichloropyrimidine-methyl 361.27 Electronegative Cl atoms, increased steric bulk 95% purity (commercial product)
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate 2-Hydroxyethyl 229.32 Hydroxyl group, high polarity ≥98% purity

Key Observations :

  • Aromatic vs. The target compound’s ethylamino group offers simplicity and synthetic accessibility.
  • Polarity : The hydroxyethyl derivative has enhanced water solubility due to its hydroxyl group, whereas the dichloropyrimidine analog is more lipophilic, influencing pharmacokinetic properties.

Key Observations :

  • Multi-Step vs. Single-Step : Complex substituents (e.g., pyrimidoindole in ) necessitate multi-step syntheses with Boc-protection and deprotection, whereas simpler analogs (e.g., hydroxyethyl ) may be synthesized in fewer steps.
  • Catalytic Requirements : Palladium catalysts (e.g., Pd(PPh₃)₄ in ) are required for cross-coupling in analogs with aryl halides or alkynes, unlike the target compound’s straightforward alkylation.

Physicochemical and Functional Properties

Solubility and Polarity
  • Hydroxyethyl Derivative : High polarity due to the hydroxyl group, favoring aqueous solubility.
  • Benzylamino Derivative : Hydrochloride salt improves solubility in polar solvents.
  • Dichloropyrimidine Derivative : Lipophilic Cl atoms reduce water solubility, ideal for membrane penetration.
Reactivity
  • Bromomethyl Analog : Bromine acts as a leaving group, enabling nucleophilic substitutions.
  • Trimethylsilyl Ethynyl Derivative : Ethynyl group supports click chemistry or further functionalization.

Biological Activity

Tert-butyl 3-((ethylamino)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity

Mechanism of Action
The biological activity of this compound is believed to be mediated through its interaction with specific receptors and enzymes. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Properties : It has shown potential in inhibiting bacterial growth, possibly through disruption of cell membrane integrity or interference with metabolic pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis or colitis.
  • Neuroprotective Activity : There is emerging evidence suggesting that it could protect neuronal cells from apoptosis, making it a candidate for neurodegenerative disease treatment.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate a promising antimicrobial profile that warrants further investigation.

In Vivo Studies

Case studies involving animal models have reported significant anti-inflammatory effects. For instance, in a murine model of induced arthritis, treatment with this compound resulted in:

  • Reduction in Joint Swelling : A decrease in paw swelling was observed, indicating reduced inflammation.
  • Cytokine Level Modulation : Serum levels of TNF-alpha and IL-6 were significantly lower in treated groups compared to controls.

Safety and Toxicology

Preliminary toxicological assessments suggest that this compound exhibits low toxicity at therapeutic doses. However, comprehensive safety evaluations are necessary to establish its safety profile for clinical use.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the piperidine ring conformation, tert-butyl group (δ ~1.4 ppm), and ethylamino-methyl substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 285.21) .
  • HPLC : Reverse-phase chromatography to assess purity (>95%) and detect polar by-products .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as piperidine derivatives may release volatile amines .
  • First Aid : Immediate flushing with water for eye/skin exposure; avoid inducing vomiting if ingested .

How can reaction conditions be optimized to resolve contradictory yield data reported for similar tert-butyl piperidine derivatives?

Advanced Research Question
Discrepancies in yields often arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions. THF/MeOH mixtures balance reactivity and purity .
  • Catalyst Selection : Transition metal catalysts (e.g., Pd/C for hydrogenation) can enhance selectivity in reductive amination steps .
  • Workup Strategies : Silica gel chromatography or recrystallization (using EtOAc/hexane) to isolate high-purity product .

What methodologies are recommended for analyzing stereochemical outcomes in derivatives of this compound?

Advanced Research Question

  • Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers and determine enantiomeric excess (ee) .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
  • Circular Dichroism (CD) : Correlate optical activity with stereochemical assignments .

How should researchers address contradictions in reported biological activity data for structurally analogous compounds?

Advanced Research Question

  • Dose-Response Studies : Validate activity thresholds using standardized assays (e.g., IC50_{50} measurements in enzyme inhibition) .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites or degradation products that may confound results .
  • Target Selectivity Screening : Compare binding affinities across related receptors/enzymes to rule off-target effects .

What experimental strategies can evaluate the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, followed by HPLC to quantify degradation .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability (e.g., decomposition above 150°C) .
  • Long-Term Storage : Assess stability at -20°C (lyophilized) vs. 4°C (solution) using NMR to detect hydrolysis of the tert-butyl group .

How can computational modeling predict the interaction of this compound with biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., GPCRs or kinases) .
  • Molecular Dynamics (MD) Simulations : GROMACS to assess binding stability over time (100 ns trajectories) .
  • QSAR Modeling : Corrogate substituent effects (e.g., ethylamino-methyl vs. benzyl groups) on bioactivity .

What alternative synthetic routes (e.g., flow chemistry) could improve scalability and reduce by-product formation?

Advanced Research Question

  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., alkylation) .
  • Microwave-Assisted Synthesis : Reduce reaction times for amination steps (e.g., 30 min vs. 12 hr conventional) .
  • Greener Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .

How can researchers validate the mechanism of action for this compound in cellular assays?

Advanced Research Question

  • CRISPR Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Kinase Profiling Panels : Eurofins KinaseScan to identify off-target kinase inhibition .
  • SPR/BLI Assays : Quantify binding kinetics (kon_\text{on}, koff_\text{off}) to purified target proteins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3-((ethylamino)methyl)piperidine-1-carboxylate
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Tert-butyl 3-((ethylamino)methyl)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.